molecular formula C14H16N2O B3036627 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 385376-27-2

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3036627
CAS No.: 385376-27-2
M. Wt: 228.29 g/mol
InChI Key: JXHCHQJFYUQBSQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a dimethylphenyl group and a carbaldehyde functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s aromatic and aldehyde functional groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, van der Waals forces, and π-π stacking.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole: Lacks the aldehyde group, resulting in different reactivity and applications.

    1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to distinct chemical behavior and uses.

    1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-methanol: Features an alcohol group, which alters its solubility and reactivity compared to the aldehyde derivative.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-9-5-6-13(7-10(9)2)16-12(4)14(8-17)11(3)15-16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHCHQJFYUQBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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